1-Benzyl-2-bromo-1H-imidazole-5-carboxylic acid
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Overview
Description
3-Benzyl-2-bromo-3H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring substituted with a benzyl group at the 3-position, a bromine atom at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2-bromo-3H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an amido-nitrile precursor.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of 3-benzyl-2-bromo-3H-imidazole-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies for industrial synthesis .
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 3-Benzyl-3H-imidazole-4-carboxylic acid.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-Benzyl-2-bromo-3H-imidazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of functional materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-benzyl-2-bromo-3H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-3-methyl-3H-imidazole-4-carboxylic acid : Similar structure but with a methyl group instead of a benzyl group.
- 3-Benzyl-3H-imidazole-4-carboxylic acid : Lacks the bromine atom at the 2-position.
- 2-Bromo-3H-imidazole-4-carboxylic acid : Lacks the benzyl group at the 3-position.
Uniqueness: 3-Benzyl-2-bromo-3H-imidazole-4-carboxylic acid is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
3-benzyl-2-bromoimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-11-13-6-9(10(15)16)14(11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
InChI Key |
NWRCSZPDZPVALE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2Br)C(=O)O |
Origin of Product |
United States |
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